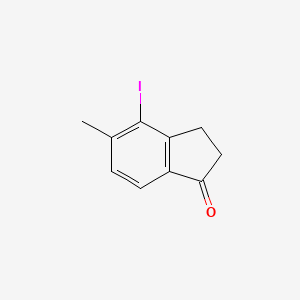
1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the 4-nitrophenylsulfonyl group enhances the reactivity and stability of the aziridine ring, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the nucleophilic ring-opening of epoxides followed by cyclization. One common method includes the reaction of 2-benzyloxirane with a primary sulfonamide, such as 4-nitrophenylsulfonamide, under basic conditions . The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification is typically carried out using column chromatography, and the optical purity is retained in the final product .
化学反応の分析
Types of Reactions: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amines, thioethers, and ethers.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the sulfonyl group can undergo oxidation to form sulfonic acids.
Substitution Reactions: The aziridine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Major Products Formed:
Amines: Formed from nucleophilic ring-opening with amines
Thioethers: Formed from nucleophilic ring-opening with thiols
Ethers: Formed from nucleophilic ring-opening with alcohols
Sulfonic Acids: Formed from oxidation of the sulfonyl group
科学的研究の応用
2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine involves the nucleophilic ring-opening of the aziridine ring. The high ring strain of the aziridine makes it highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used . The presence of the 4-nitrophenylsulfonyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening reaction .
類似化合物との比較
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Similar in structure but with a different sulfonyl group, leading to variations in reactivity and applications.
N-Tosylaziridine: Another aziridine derivative with a tosyl group, commonly used in nucleophilic ring-opening reactions.
Uniqueness: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is unique due to the presence of the 4-nitrophenylsulfonyl group, which enhances its reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, particularly in the synthesis of complex molecules and drug delivery systems .
特性
CAS番号 |
648894-19-3 |
|---|---|
分子式 |
C11H14N2O4S |
分子量 |
270.31 g/mol |
IUPAC名 |
1-(4-nitrophenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H14N2O4S/c1-8(2)11-7-12(11)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,8,11H,7H2,1-2H3 |
InChIキー |
WZVIVJNRGNJNIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


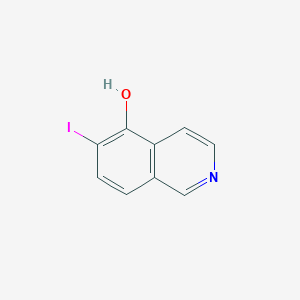
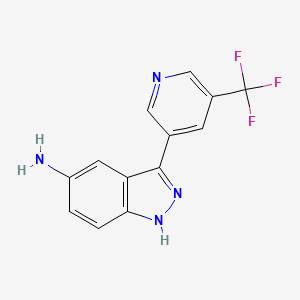


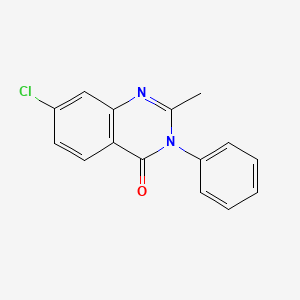
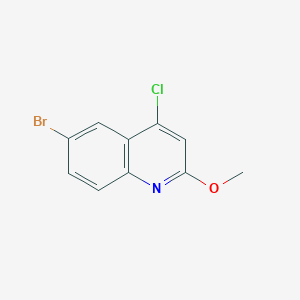
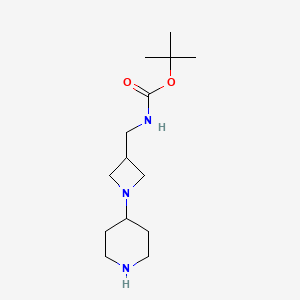


![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)


